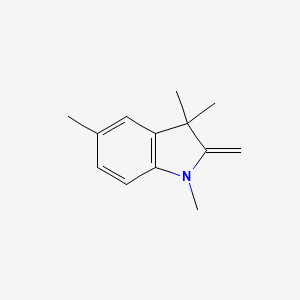

1,3,3,5-Tetramethyl-2-methylene-indoline

Description

1,3,3,5-Tetramethyl-2-methylene-indoline is a substituted indoline derivative characterized by a fused bicyclic structure with methyl groups at positions 1, 3, 3, and 5, along with a methylene (=CH₂) group at position 2. These modifications are critical for applications in organic synthesis, photochromic materials, or pharmaceutical intermediates .

Properties

IUPAC Name |

1,3,3,5-tetramethyl-2-methylideneindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-7-12-11(8-9)13(3,4)10(2)14(12)5/h6-8H,2H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKYJXVNOCHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1,3,3,5-Tetramethyl-2-methylene-indoline has found applications in various scientific fields:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Indoline derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1,3,3,5-Tetramethyl-2-methylene-indoline is structurally similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methylene-indoline and 2-methylene-1,3,3-trimethylindoline. These compounds share the indoline core but differ in their substitution patterns and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

- 1,3,3-Trimethyl-2-formylmethyleneindoline (): Differs by a formyl (-CHO) group instead of a methyl at position 5. This substitution reduces hydrophobicity (LogP = 2.56 vs. estimated higher LogP for the tetramethyl analog) and introduces a reactive aldehyde moiety for further derivatization .

- 2-Methylindoline (): A simpler derivative lacking the 3,3,5-methyl groups and methylene moiety. The absence of these substituents results in lower molecular weight (133.19 g/mol vs. ~215 g/mol for the tetramethyl analog) and reduced steric hindrance .

- Tetracyclic Indoline 6m (): A complex derivative with a seven-membered ring fused to indoline. The additional rings and substituents (e.g., ethyl, methoxy) enhance rigidity and bioactivity, as evidenced by its role as a β-lactam resistance-modifying agent against MRSA .

Spectral and Physicochemical Properties

*Estimated based on analogs.

Key Research Findings

Substituent Impact on Bioactivity : Bulky substituents (e.g., in 6m) enhance antimicrobial efficacy by improving target interaction, while methyl groups increase hydrophobicity and stability .

Spectral Trends : Methyl groups in indoline derivatives consistently appear at δ 14–25 in ¹³C-NMR, while aromatic carbons resonate at δ 120–140. Methylene or carbonyl groups shift these ranges significantly .

Synthetic Flexibility : Formyl or thioxo groups () enable diverse functionalization, whereas tetramethyl analogs prioritize steric and electronic tuning .

Preparation Methods

Role of Acid Catalysis in Cyclocondensation

Sulfuric acid in the one-pot method protonates the carbonyl oxygen of methyl isopropyl ketone, facilitating nucleophilic attack by phenylhydrazine. Subsequent dehydration and cyclization form the indoline ring, with the para-methyl group of the phenylhydrazine dictating substitution at the 5-position.

Methylation Dynamics

Dimethyl sulfate acts as a methylating agent via nucleophilic substitution. In the one-pot protocol, the 1-methyl group is introduced first, followed by elimination of methanol to generate the 2-methylene group. The use of magnesium carbonate in patent buffers the reaction, preventing premature hydrolysis of dimethyl sulfate.

Q & A

Q. What are the recommended synthetic routes for 1,3,3,5-Tetramethyl-2-methylene-indoline, and how do reaction conditions influence yield and purity?

The synthesis of indoline derivatives typically involves condensation reactions or modifications of pre-existing indoline scaffolds. For example, Claisen-Schmidt condensation between methyl-substituted indolenines and aldehydes under basic conditions (e.g., NaOH in ethanol) is a common method, as seen in analogous indoline syntheses . Temperature control (e.g., room temperature vs. reflux) and stoichiometric ratios of reactants significantly impact yield and purity. For instance, prolonged reaction times (>48 hours) may lead to side products like dimerization or over-oxidation . Purification via column chromatography or recrystallization is critical to isolate the target compound, especially given the propensity of methylene-indoline derivatives to form tautomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- 1H/13C NMR : To confirm methyl group positions and the methylene moiety. For example, the methylene proton typically appears as a singlet near δ 5.0–5.5 ppm, while aromatic protons exhibit splitting patterns consistent with substituent positions .

- IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ corresponds to the C=N or conjugated C=C stretches .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~215.3 g/mol for C₁₄H₁₇N) and isotopic patterns .

Cross-referencing with computational methods (e.g., DFT for NMR chemical shift predictions) can resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for methyl-substituted indoline derivatives?

Discrepancies often arise from tautomerism, solvent effects, or impurities. For example, the methylene group in this compound may exhibit variable chemical shifts depending on its keto-enol equilibrium . To address this:

Q. What strategies are recommended for probing the structure-property relationships of this compound in photophysical or catalytic applications?

- Electron Distribution Analysis : Use DFT calculations to map electron density on the methylene group and aromatic ring, predicting sites for electrophilic/nucleophilic attacks .

- Photophysical Studies : Measure UV-Vis absorption/emission spectra to assess conjugation effects. Substituent-induced bathochromic shifts (~20–30 nm) may indicate extended π-delocalization .

- Catalytic Screening : Test the compound in model reactions (e.g., Diels-Alder) to evaluate its role as a Lewis acid/base. Steric effects from the 5-methyl group may hinder substrate binding compared to non-methylated analogs .

Q. How can mechanistic studies differentiate between competing pathways in the degradation or tautomerization of this compound?

- Kinetic Isotope Effects (KIE) : Replace methyl hydrogens with deuterium to study rate-determining steps in tautomerization .

- Trapping Intermediates : Use quench-flow techniques with scavengers (e.g., TEMPO for radical pathways) to isolate transient species.

- Computational Modeling : Compare activation energies for proposed pathways (e.g., keto-enol vs. retro-aldichydrolysis) using software like Gaussian .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.